Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate
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Overview
Description
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Subsequent steps involve introducing the methoxy and methyl groups through alkylation reactions.
Esterification: The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions might occur at the methoxy group or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
Scientific Research Applications
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
Methyl (2Z)-methoxy(1,4,4,6,7-pentamethyl-2-oxo-1,4-dihydroquinolin-3(2H)-ylidene)acetate stands out due to its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
5432-83-7 |
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Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate |
InChI |
InChI=1S/C18H23NO4/c1-10-8-12-13(9-11(10)2)19(5)16(20)14(18(12,3)4)15(22-6)17(21)23-7/h8-9H,1-7H3/b15-14+ |
InChI Key |
FLJQXBDZHCXDLP-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=O)/C(=C(/C(=O)OC)\OC)/C2(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=C(C(=O)OC)OC)C2(C)C)C |
Origin of Product |
United States |
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